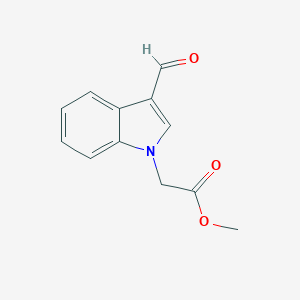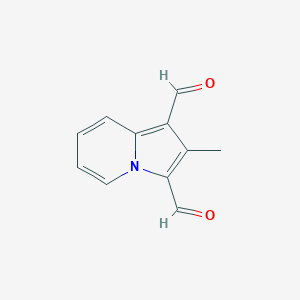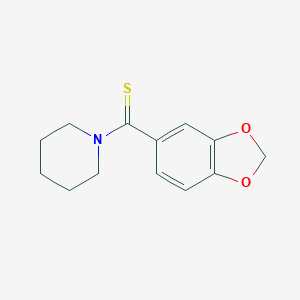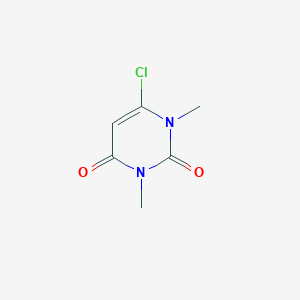
6-Cloro-1,3-dimetilúracilo
Descripción general
Descripción
6-Chloro-1,3-dimethyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a chlorine atom at the sixth position and two methyl groups at the first and third positions of the uracil ring. It has the molecular formula C6H7ClN2O2 and a molecular weight of 174.58 g/mol
Aplicaciones Científicas De Investigación
6-Chloro-1,3-dimethyluracil has several applications in scientific research:
Mecanismo De Acción
Mode of Action
It has been reported that the compound undergoes a photocycloaddition reaction when exposed to light . This suggests that the compound may interact with its targets through a light-dependent mechanism, leading to changes in the target molecules. More detailed studies are required to fully understand this interaction.
Action Environment
The action of 6-Chloro-1,3-dimethyluracil is influenced by environmental factors such as light, given its involvement in photocycloaddition reactions . This suggests that the compound’s action, efficacy, and stability may vary depending on the light conditions.
Análisis Bioquímico
Cellular Effects
It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of varying dosages of 6-Chloro-1,3-dimethyluracil in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
The compound is likely to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
The compound may interact with transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
The compound may have targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,3-dimethyluracil typically involves the chlorination of 1,3-dimethyluracil. One common method includes the reflux reaction of 1,3-dimethylbarbituric acid with a chlorinating agent such as phosphorus oxychloride in a water-insoluble organic solvent. The reaction mixture is then quenched with water to obtain the desired product .
Industrial Production Methods: In industrial settings, the synthesis may be optimized by reducing the consumption of phosphorus oxychloride and avoiding vacuum distillation. Additives can be introduced during the reaction process to enhance the yield of 6-Chloro-1,3-dimethyluracil .
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-1,3-dimethyluracil undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Photocycloaddition Reactions: It can participate in photocycloaddition reactions with aromatic compounds like benzene in the presence of acid catalysts.
Common Reagents and Conditions:
Chlorinating Agents: Phosphorus oxychloride is commonly used for chlorination.
Acid Catalysts: Trifluoroacetic acid is used in photocycloaddition reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted uracil derivatives can be formed.
Photocycloadducts: Complex cycloadducts are formed in photocycloaddition reactions.
Comparación Con Compuestos Similares
- 1,3-Dimethyluracil
- 6-Chloro-3-methyluracil
- 6-Amino-1-methyluracil
- 5,6-Diamino-1,3-dimethyluracil hydrate
- 1-Methyluracil
Uniqueness: 6-Chloro-1,3-dimethyluracil is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for developing new pharmaceuticals and studying biochemical pathways .
Propiedades
IUPAC Name |
6-chloro-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATQPUHLFQHDBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220008 | |
| Record name | 6-Chloro-1,3-dimethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40220008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6972-27-6 | |
| Record name | 6-Chloro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6972-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1,3-dimethyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6972-27-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-1,3-dimethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40220008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1,3-dimethyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLORO-1,3-DIMETHYLURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2KV5G5M9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 6-Chloro-1,3-dimethyluracil?
A1: The molecular formula of 6-Chloro-1,3-dimethyluracil is C6H7ClN2O2, and its molecular weight is 174.59 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While the provided abstracts do not detail specific spectroscopic data, researchers often characterize 6-Chloro-1,3-dimethyluracil using techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy to confirm its structure and analyze its properties.
Q3: How is 6-Chloro-1,3-dimethyluracil synthesized?
A3: One method involves refluxing 1,3-dimethylbarbituric acid with a chlorinating agent, such as phosphorus oxychloride, in a water-insoluble organic solvent []. Another approach uses 6-azido-1,3-dimethyluracil reacted with acyl halides under irradiation [].
Q4: Can you elaborate on the photochemical reactions of 6-Chloro-1,3-dimethyluracil?
A4: This compound exhibits interesting photochemical behavior. For example, it undergoes acid-catalyzed photocycloaddition with various substrates. This includes reactions with polycyclic aromatic hydrocarbons like phenanthrene and pyrene, yielding cyclobutapyrimidines []. It also reacts with p- and m-xylene, forming novel diazapentacyclododecane derivatives [].
Q5: How does 6-Chloro-1,3-dimethyluracil react with naphthalene under UV irradiation?
A7: The reaction outcome depends on the solvent polarity. In non-polar solvents, a substitution reaction produces 6-(1-naphthyluracil). Conversely, in polar media, a 1,2-cycloaddition occurs, generating naphthocyclobutapyrimidines. Notably, adding trifluoroacetic acid (TFA) can also promote the cycloaddition in non-polar solvents [].
Q6: Are there any significant reactions involving dimethylsulfoxonium methylide?
A8: Reacting 6-Chloro-1,3-dimethyluracil with two equivalents of dimethylsulfoxonium methylide forms a sulfoxonium ylide []. This ylide shows versatile reactivity, undergoing deuterium exchange and engaging in reactions with electrophiles like benzoyl chloride and electron-deficient olefins, ultimately leading to various substituted uracil derivatives.
Q7: What are the potential applications of 6-Chloro-1,3-dimethyluracil?
A9: The research primarily focuses on its synthetic utility as a building block for complex heterocyclic systems. These complex structures hold potential as pharmaceutical agents or biological probes. For instance, a study explored its use in synthesizing derivatives of 3-(β-D-ribofuranosyl)uracil, which could potentially act as inhibitors for orotidine 5’-monophosphate decarboxylase (ODCase) [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
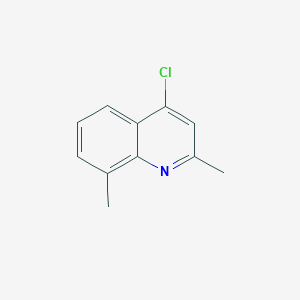
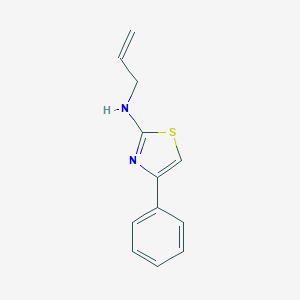
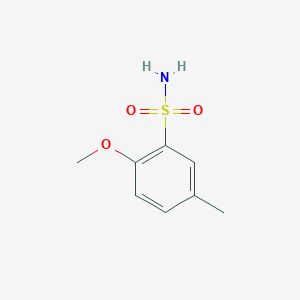
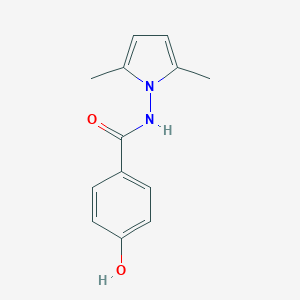
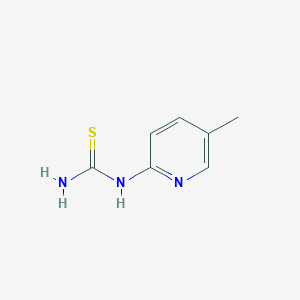
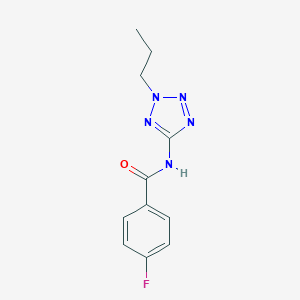
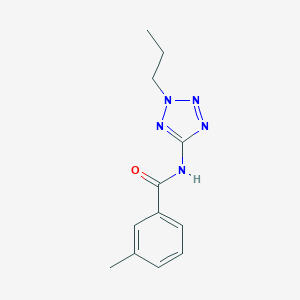
![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)
![1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione](/img/structure/B186867.png)
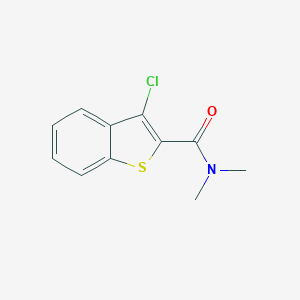
![1-Oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B186869.png)
